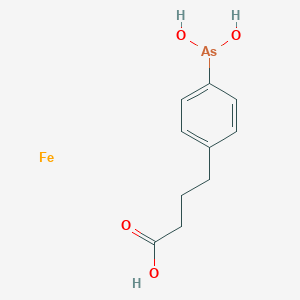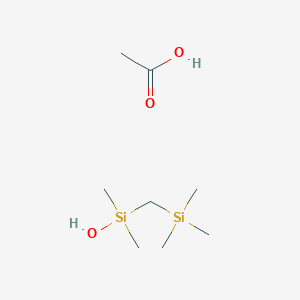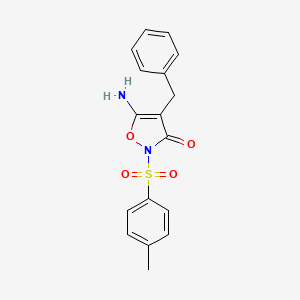
Gold Germanium slug, 3.175mm (0.125in) dia x ~3.175mm (0.125in) length, Premion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germane–gold (1/1) is a compound that consists of a germanium atom bonded to a gold atom. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. The combination of germanium and gold brings together the characteristics of both elements, resulting in a compound with distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Germane–gold (1/1) typically involves the reaction of germane (GeH₄) with gold compounds. One common method is the reaction of germane with gold chloride (AuCl₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as follows: [ \text{GeH}_4 + \text{AuCl}_3 \rightarrow \text{GeAu} + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of Germane–gold (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require careful control of temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the compound. Additionally, advanced purification techniques such as distillation or crystallization may be employed to obtain the desired product.
化学反応の分析
Types of Reactions: Germane–gold (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO₂) and gold oxide (Au₂O₃).
Reduction: Reduction reactions can convert Germane–gold (1/1) back to its elemental forms.
Substitution: The germanium or gold atoms in the compound can be substituted with other elements or groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂), and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄), and other reducing agents can be used for reduction reactions.
Substitution Reactions: Halogens (Cl₂, Br₂) and other reactive species can be used for substitution reactions.
Major Products:
Oxidation Products: Germanium dioxide (GeO₂) and gold oxide (Au₂O₃).
Reduction Products: Elemental germanium (Ge) and gold (Au).
Substitution Products: Various substituted germanium and gold compounds.
科学的研究の応用
Germane–gold (1/1) has several applications in scientific research, including:
Chemistry: The compound is used as a precursor for the synthesis of other germanium and gold-containing compounds. It is also studied for its catalytic properties in various chemical reactions.
Biology: Germane–gold (1/1) is investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound is explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Germane–gold (1/1) is used in the electronics industry for the fabrication of semiconductors and other electronic components.
作用機序
The mechanism by which Germane–gold (1/1) exerts its effects depends on the specific application. In catalysis, the compound may facilitate chemical reactions by providing active sites for reactants to interact. In biological applications, the compound may interact with cellular components, such as proteins and nucleic acids, to produce desired effects. The molecular targets and pathways involved can vary widely depending on the context of use.
類似化合物との比較
Germane (GeH₄): A compound consisting of germanium and hydrogen, similar in structure to methane.
Gold Chloride (AuCl₃): A gold compound used in the synthesis of Germane–gold (1/1).
Germanium Dioxide (GeO₂): An oxidation product of Germane–gold (1/1).
Uniqueness: Germane–gold (1/1) is unique due to the combination of germanium and gold, which imparts distinct chemical and physical properties
特性
分子式 |
AuGe |
|---|---|
分子量 |
269.60 g/mol |
IUPAC名 |
germanium;gold |
InChI |
InChI=1S/Au.Ge |
InChIキー |
BYDQGSVXQDOSJJ-UHFFFAOYSA-N |
正規SMILES |
[Ge].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


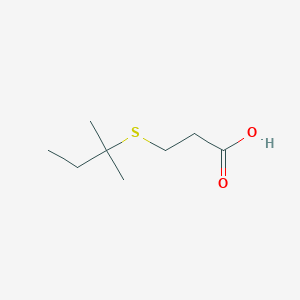
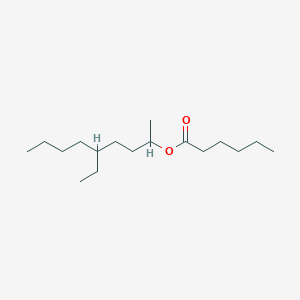
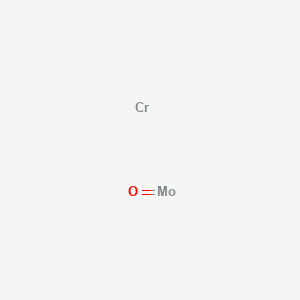
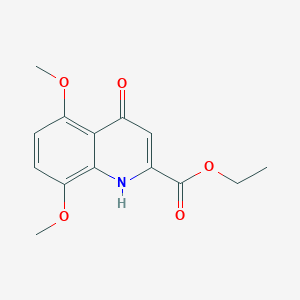
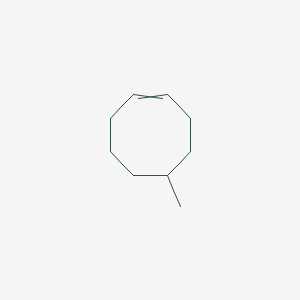
![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
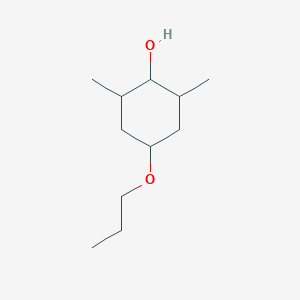


![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
